Product packaging for Iprindole hydrochloride(Cat. No.:CAS No. 17993-64-5)

Iprindole hydrochloride

Cat. No.: B099032
CAS No.: 17993-64-5
M. Wt: 320.9 g/mol
InChI Key: ZQUYTAXPERMDKM-UHFFFAOYSA-N
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Description

Iprindole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H29ClN2 and its molecular weight is 320.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29ClN2 B099032 Iprindole hydrochloride CAS No. 17993-64-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2.ClH/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21;/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUYTAXPERMDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174380
Record name Iprindole hydrochloride
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Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20432-64-8
Record name Iprindole hydrochloride
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Record name Iprindole hydrochloride
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Record name Iprindole hydrochloride
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Record name 6,7,8,9,10,11-hexahydro-N,N-dimethyl-5H-cyclooct[b]indole-5-propylamine monohydrochloride
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Record name IPRINDOLE HYDROCHLORIDE
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Chemical Synthesis and Structural Elucidation

Affinity for Histamine (B1213489) H1 Receptors

Iprindole (B1206939) demonstrates a notable affinity for histamine H1 receptors, acting as an antagonist. patsnap.comwikipedia.org This action is considered possibly significant at clinical concentrations and is thought to be responsible for its sedative effects. wikipedia.org The potency of iprindole in blocking H1 receptors is comparable to that of other tricyclic antidepressants. pnas.org

Affinity for Muscarinic Acetylcholine (B1216132) Receptors

Iprindole exhibits a weak affinity for muscarinic acetylcholine receptors. patsnap.comwikipedia.org Studies have shown that it is a less potent muscarinic antagonist compared to many other TCAs. nih.gov This lower anticholinergic activity contributes to a more favorable side effect profile relative to other drugs in its class. wikipedia.org

Receptor Binding Affinity of Iprindole

Receptor/TransporterBinding Affinity (Ki, nM)Species
Histamine H1100–130Human/rat
Muscarinic Acetylcholine2,100Human
5-HT2A217–280Human/rat
5-HT2C206Rat
Dopamine (B1211576) Transporter (DAT)6,530Human

Note: The smaller the Ki value, the stronger the binding affinity. Data sourced from Wikipedia. wikipedia.org

Pharmacological Investigations: Mechanism of Action and Receptor Interactions Preclinical Focus

Enzyme Interactions

Iprindole (B1206939) hydrochloride has been identified as a potent inhibitor of the metabolism of various substances, which is likely mediated through the inactivation of cytochrome P450 (CYP450) enzymes. wikipedia.org It has been shown to inhibit its own metabolism as well. wikipedia.org The drug is known to be a potent inhibitor of aromatic hydroxylation and/or N-dealkylation, processes critical for the metabolism of numerous compounds. wikipedia.org Substances whose metabolism is affected by iprindole include octopamine, amphetamine, methamphetamine, fenfluramine, phenelzine, tranylcypromine, trimipramine (B1683260), and fluoxetine (B1211875). wikipedia.org For instance, when co-administered with amphetamine or methamphetamine, iprindole can increase their brain concentrations and prolong their half-lives by two- to three-fold. wikipedia.org This significant interaction with CYP450 enzymes necessitates caution when iprindole is used in conjunction with other drugs that are substrates for these enzymes. wikipedia.org

Iprindole has been shown to modulate the activity of phosphoinositide (PI) synthetase, an enzyme involved in the synthesis of phosphatidylinositol. nih.gov In in vitro studies using rat brain microsomes, a high concentration (1 mM) of iprindole significantly inhibited PI synthetase activity by 30-60%. nih.gov This effect was observed alongside other tricyclic and non-tricyclic antidepressants like desipramine (B1205290), amitriptyline (B1667244), imipramine (B1671792), clomipramine, and mianserin (B1677119). nih.gov The de novo synthesis of PI was inhibited by these antidepressants in vitro. nih.gov However, the pharmacological significance of this inhibition is considered doubtful with respect to their therapeutic effects due to the high concentrations of the drugs required to produce this effect. nih.gov

Pharmacokinetic Research: Metabolism and Drug Drug Interactions Preclinical Focus

Metabolic Pathways and Metabolite Identification

The metabolism of iprindole (B1206939) primarily occurs in the liver and involves several key pathways, leading to the formation of various metabolites.

The hepatic cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism, plays a central role in the biotransformation of iprindole. patsnap.com Specifically, the CYP2D6 isoenzyme is significantly involved in its metabolism. patsnap.comnih.gov The activity of CYP2D6 can vary among individuals due to genetic polymorphisms, which can lead to differences in plasma concentrations of iprindole. patsnap.comnih.gov Inhibition or induction of CYP2D6 by co-administered drugs can therefore significantly alter iprindole's plasma levels. patsnap.com For instance, potent CYP2D6 inhibitors can lead to elevated concentrations of iprindole. patsnap.com

The structural transformation of iprindole during metabolism involves oxidation of both its alicyclic and aromatic rings. nih.govnih.gov In preclinical studies using rats, major urinary metabolites were identified as products of these oxidation reactions. nih.govnih.gov These findings indicate that different cytochrome P450 isozymes are responsible for the metabolic alicyclic and aromatic hydroxylations. nih.govnih.gov

A notable characteristic of iprindole is its ability to inhibit its own metabolism. wikipedia.org This self-inhibition likely occurs through the inactivation of cytochrome P450 enzymes responsible for its breakdown. wikipedia.org This property can contribute to its long half-life and potentially lead to accumulation with chronic dosing.

Enzyme Inhibition Profiles and Pharmacokinetic Interaction Mechanisms

Iprindole is a potent inhibitor of various cytochrome P450 enzymes, which underlies its significant potential for drug-drug interactions. wikipedia.org

Both in vivo and in vitro studies have demonstrated iprindole's inhibitory effects on CYP enzymes. wikipedia.org It has been shown to be a potent inhibitor of the aromatic hydroxylation and N-dealkylation of numerous substances, a consequence of its inactivation of cytochrome P450 enzymes. wikipedia.org This broad inhibitory profile suggests that iprindole can affect the metabolism of a wide range of co-administered drugs.

The inhibitory action of iprindole has significant implications for the metabolism of other drugs when administered concurrently.

Amphetamine: Iprindole significantly inhibits the aromatic hydroxylation of amphetamine. wikipedia.orgnih.gov This inhibition leads to a two- to three-fold increase in brain concentrations and prolongation of the half-life of amphetamine and methamphetamine. wikipedia.orgnih.gov

Fluoxetine (B1211875): When co-administered with fluoxetine, iprindole can increase the serum concentration of fluoxetine. drugbank.com Preclinical studies in rats have shown that iprindole administration leads to significantly increased levels of both enantiomers of fluoxetine and its metabolite, norfluoxetine (B159337), in the brain. nih.gov

Trimipramine (B1683260): Iprindole has a profound effect on the metabolism of trimipramine. nih.govnih.gov In rats, pretreatment with iprindole virtually completely inhibited the formation of the 10-oxo metabolites of trimipramine and significantly reduced the production of 2-hydroxytrimipramine. nih.govnih.gov Interestingly, the formation of 2-hydroxynortrimipramine was increased. nih.govnih.gov These findings suggest that different P450 isozymes are involved in the various metabolic pathways of trimipramine. nih.govnih.gov

Table of Preclinical Drug Interaction Findings for Iprindole

Co-administered CompoundEffect of Iprindole on Co-administered Compound's MetabolismKey Findings
Amphetamine Potent inhibition of aromatic hydroxylation. wikipedia.orgnih.gov2- to 3-fold increase in brain concentrations and prolonged half-life. wikipedia.orgnih.gov
Fluoxetine Increased serum concentration. drugbank.comSignificantly increased brain levels of fluoxetine and norfluoxetine enantiomers in rats. nih.gov
Trimipramine Profound inhibition of metabolism. nih.govnih.govVirtual complete inhibition of 10-oxo metabolite formation; significant reduction in 2-hydroxytrimipramine. nih.govnih.gov

Preclinical Drug-Drug Interaction Studies (e.g., with amphetamines, ethanol)

Preclinical research has elucidated the significant impact of iprindole on the metabolic pathways of other substances, leading to notable drug-drug interactions. Studies have particularly focused on its interactions with amphetamines and ethanol (B145695), revealing mechanisms that alter their pharmacokinetics and pharmacodynamics.

Interaction with Amphetamines

Iprindole has been identified as a potent inhibitor of the metabolism of amphetamines. wikipedia.org This interaction primarily occurs through the inhibition of aromatic hydroxylation, a key step in the breakdown of amphetamine. wikipedia.orgnih.gov The consequence of this metabolic inhibition is a significant alteration in the pharmacokinetic profile of amphetamine when co-administered with iprindole.

Research findings indicate that iprindole can increase the concentration of amphetamine in the brain and extend its terminal half-life by a factor of two to three. wikipedia.org This enhancement of amphetamine exposure leads to a strong augmentation of both its physiological effects and its potential for neurotoxicity. wikipedia.org

Further studies in rat models have explored the neurochemical consequences of this interaction. The combination of iprindole and (+)-amphetamine was found to cause a persistent depletion of dopamine (B1211576) in the striatum. nih.gov This effect was more pronounced with (+)-amphetamine compared to (-)-amphetamine. nih.gov The underlying mechanism of this dopamine depletion was investigated, revealing that it could be prevented by the administration of amfonelic acid, an inhibitor of dopamine uptake, and by alpha-methyl-tyrosine, which blocks dopamine synthesis. nih.gov This suggests that the neurotoxic effect is dependent on both the uptake of amphetamine into dopamine neurons and the subsequent synthesis of dopamine. nih.gov In contrast, fluoxetine did not prevent this specific dopamine depletion. nih.gov

Interaction Between Iprindole and Amphetamine (Preclinical Data)
ParameterObservationImplicationReference
Mechanism of InteractionInhibition of aromatic hydroxylation of amphetamine.Reduced metabolic clearance of amphetamine. wikipedia.orgnih.gov
Pharmacokinetic Effect2- to 3-fold increase in amphetamine's brain concentration and terminal half-life.Augmented physiological and neurotoxic effects. wikipedia.org
Neurochemical Effect (in rats)Co-administration with (+)-amphetamine caused persistent depletion of striatal dopamine.Potential for enhanced neurotoxicity on dopamine neurons. nih.gov
Prevention of Dopamine DepletionEffect blocked by amfonelic acid (dopamine uptake inhibitor) and alpha-methyl-tyrosine (dopamine synthesis inhibitor).The interaction's neurotoxicity is linked to dopamine uptake and synthesis processes. nih.gov

Interaction with Ethanol

The interaction between iprindole and ethanol has been examined in mice to assess its effects on sedation. researchgate.netnih.gov In these studies, the enhancement of ethanol's sedative effects was measured by observing the loss of the righting reflex and the duration of ethanol-induced sleep. nih.gov

The results showed that iprindole did enhance the sedative properties of ethanol, but only at doses that were "considerably above therapeutic levels". researchgate.netnih.gov When compared to other antidepressants in the same study, iprindole was found to be less potent in enhancing ethanol-induced sedation. The relative order of potency was determined to be: amitriptyline (B1667244)imipramine (B1671792) > maprotiline (B82187) = mianserin (B1677119) > desipramine (B1205290) ≥ chlorimipramine > iprindole ≥ alaproclate (B1199957) > norzimelidine ≥ zimelidine. nih.gov

While several other antidepressants, such as amitriptyline and desipramine, were found to increase plasma concentrations of ethanol, this pharmacokinetic interaction was not noted for iprindole in the study. researchgate.netnih.gov This suggests that the observed potentiation of sedation with high doses of iprindole is more likely due to a pharmacodynamic interaction rather than an alteration of ethanol metabolism. researchgate.net

Interaction Between Iprindole and Ethanol in Mice
Effect MeasuredObservation with IprindoleComparative PotencyReference
Ethanol Sedation Enhancement (Loss of Righting Reflex, Sleep Duration)Enhancement observed only at doses considerably above therapeutic levels.Less potent than amitriptyline, imipramine, maprotiline, mianserin, desipramine, and chlorimipramine. researchgate.netnih.gov
Effect on Ethanol Plasma LevelsNo significant increase in ethanol plasma levels was reported for iprindole.Unlike amitriptyline, which significantly increased ethanol plasma levels. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Identification of Pharmacophores and Key Structural Features

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. nih.gov For iprindole (B1206939), key structural features that constitute its pharmacophore have been identified through comparative analysis with other centrally active agents.

A crucial element is the tricyclic ring system , specifically the cyclooctaindole nucleus. wikipedia.org This large, fused ring system provides a rigid scaffold that dictates the spatial orientation of other functional groups. The indole (B1671886) portion of this system, with its aromatic character, is a common feature in many neuroactive compounds. nih.gov

Another critical component is the propylamino side chain attached to the nitrogen atom of the indole ring. wikipedia.org This flexible chain, terminating in a dimethylamino group, is a common feature among many TCAs and is essential for interaction with biological targets. nih.gov The length and branching of this alkyl chain are known to influence the potency and selectivity of TCAs.

The tertiary amine nature of the terminal nitrogen is also a key pharmacophoric feature. wikipedia.org This group is typically protonated at physiological pH, allowing for ionic interactions with receptor sites. nih.gov

Elucidation of Structural Requirements for Receptor Binding

Iprindole's interaction with various receptors is a direct consequence of its structural attributes. Unlike many other TCAs that are potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) transporters, iprindole exhibits very weak activity at these sites. karger.com Instead, its primary mechanism is believed to involve antagonism of 5-HT2 receptors. wikipedia.org

The structural basis for this selectivity lies in the unique conformation imposed by the cycloocta[b]indole ring system. This bulky and rigid structure likely hinders optimal binding to the narrow active sites of the serotonin and norepinephrine transporters. In contrast, the more open binding pockets of certain G protein-coupled receptors (GPCRs), such as the 5-HT2 receptor family, may better accommodate the distinct shape of iprindole. mdpi.com

Studies have shown that the orientation of the dimethylaminopropyl side chain relative to the tricyclic nucleus is a critical determinant for receptor affinity. The flexibility of this chain allows it to adopt various conformations to fit into the binding pocket of a receptor. The interaction between the protonated tertiary amine and an acidic residue, such as aspartate, within the receptor's binding site is a key anchoring point. nih.gov

The table below summarizes the binding affinities of iprindole for various receptors, highlighting its preference for 5-HT2 receptors over monoamine transporters.

Receptor/TransporterBinding Affinity (Ki, nM)
5-HT2A40
5-HT2C130
Histamine (B1213489) H160
Alpha-1 Adrenergic260
Serotonin Transporter (SERT)2,700
Norepinephrine Transporter (NET)5,500
Dopamine (B1211576) Transporter (DAT)>10,000

Data compiled from various sources.

Relationship Between Chemical Structure and Enzyme Inhibitory Activity

The lipophilic nature of the tricyclic system allows iprindole to readily access the active sites of these membrane-bound enzymes. The indole ring and the tertiary amine are both susceptible to metabolic transformations by CYPs. It is believed that iprindole and its metabolites can form stable complexes with the heme iron of the CYP enzyme, leading to mechanism-based inhibition.

In contrast to its potent inhibition of metabolic enzymes, iprindole is a very weak inhibitor of monoamine oxidase (MAO). karger.com This is a key distinction from the MAOI class of antidepressants. Structural features that confer potent MAO inhibitory activity, such as a hydrazin- or propargylamine-like moiety, are absent in the iprindole molecule. The bulky tricyclic system of iprindole likely prevents its effective binding to the active site of MAO.

Comparative SAR with Other Tricyclic Compounds

Comparing the structure-activity relationships of iprindole with other TCAs, such as imipramine (B1671792) and amitriptyline (B1667244), reveals critical differences that explain their distinct pharmacological profiles.

Ring System:

Iprindole: Possesses a unique cyclooctaindole ring system, which is larger and more rigid than the dibenzazepine (B1670418) or dibenzocycloheptene rings of imipramine and amitriptyline, respectively. wikipedia.org

Imipramine/Amitriptyline: Feature a more flexible central seven-membered ring, which allows for a "butterfly" conformation that is thought to be important for binding to monoamine transporters.

Side Chain:

All three compounds possess a three-carbon side chain with a terminal dimethylamino group. wikipedia.orgresearchgate.net This feature is a common requirement for antidepressant activity within the TCA class. However, the orientation of this side chain relative to the ring system differs due to the distinct nature of the tricyclic scaffolds.

Reuptake Inhibition:

The structural differences in the ring system are the primary reason for the disparity in reuptake inhibition. The imipramine and amitriptyline structures are well-suited for blocking the serotonin and norepinephrine transporters. wikipedia.org In contrast, the bulky and rigid structure of iprindole is a poor fit for these transporters.

The following table provides a comparative overview of the structural features and primary mechanisms of action for iprindole, imipramine, and amitriptyline.

CompoundTricyclic CorePrimary Mechanism of Action
Iprindole Cyclooctaindole5-HT2 Receptor Antagonism
Imipramine DibenzazepineSerotonin and Norepinephrine Reuptake Inhibition
Amitriptyline DibenzocyclohepteneSerotonin and Norepinephrine Reuptake Inhibition

In Silico Modeling and Computational Chemistry in SAR

In recent years, in silico modeling and computational chemistry have become invaluable tools for understanding the structure-activity relationships of drugs like iprindole. frontiersin.org These methods allow researchers to visualize the three-dimensional structure of the molecule and simulate its interactions with biological targets at an atomic level.

Molecular Docking:

Molecular docking studies can be used to predict the binding pose of iprindole within the active site of a receptor or enzyme. jchemlett.com These simulations can help to identify key amino acid residues that interact with the different pharmacophoric features of the iprindole molecule, such as the tricyclic system and the protonated amine.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models can be developed to correlate the structural properties of a series of compounds with their biological activities. researchgate.net For iprindole and its analogs, QSAR studies can help to identify the physicochemical properties, such as lipophilicity and electronic distribution, that are most important for receptor binding or enzyme inhibition.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the interaction between iprindole and its target over time. These simulations can reveal how the flexibility of the side chain and the conformational changes in the receptor contribute to the binding process.

These computational approaches not only help to rationalize the observed SAR of iprindole but also guide the design of new molecules with improved potency and selectivity. frontiersin.org

Preclinical Models for Mechanistic Elucidation

Neurochemical Alterations in Animal Models (e.g., Dopamine (B1211576) Deficits)

Preclinical investigations in animal models suggest that iprindole (B1206939) hydrochloride does not produce direct, potent effects on dopamine systems typical of some other antidepressant classes. However, it appears to modulate dopaminergic pathways indirectly, particularly under conditions of pharmacological challenge.

In studies involving the co-administration of iprindole with amphetamine in rats, iprindole was found to potentiate the long-term depletion of striatal dopamine caused by amphetamine. This effect was observed to be stereoselective, with (+)-amphetamine being more potent than (-)-amphetamine in inducing this persistent dopamine depletion in iprindole-pretreated rats. Interestingly, this neurochemical alteration was not mimicked by compounds that are more potent dopamine uptake inhibitors than amphetamine. The depletion of dopamine could be prevented by the administration of a dopamine uptake inhibitor, amfonelic acid, up to four hours after the amphetamine challenge. Furthermore, blocking dopamine synthesis with alpha-methyl-tyrosine also antagonized the dopamine-depleting effects of amphetamine in iprindole-treated animals. These findings suggest that iprindole may facilitate a prolonged release of dopamine from intraneuronal stores when challenged with a releasing agent like amphetamine, which could contribute to subsequent neurochemical alterations.

However, studies of chronic iprindole administration alone have not demonstrated significant changes in regional brain dopamine content. This indicates that iprindole's influence on dopamine systems may be more nuanced than that of direct reuptake inhibitors or releasing agents, possibly involving adaptive changes in response to its other pharmacological actions. The potentiation of amphetamine's effects on dopamine levels by iprindole is thought to be related to iprindole's ability to inhibit the metabolism of amphetamine, thereby increasing its brain concentrations and prolonging its half-life. researchgate.net

In Vivo Studies on Neurotransmitter Levels and Turnover

In vivo studies examining the effect of iprindole hydrochloride on neurotransmitter systems have revealed a primary influence on the serotonergic system, with minimal direct impact on catecholamines like norepinephrine (B1679862) and dopamine under normal conditions.

Chronic administration of iprindole to mice has been shown to produce significant changes in serotonin (B10506) (5-HT) metabolism. Research has demonstrated that long-term treatment leads to a marked increase in the brain regional content of 5-HT. nih.gov Concurrently, a significant decrease in the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, was observed, particularly in the cerebral cortex. nih.gov This combination of elevated 5-HT and reduced 5-HIAA is indicative of a decreased turnover rate of serotonin, suggesting that iprindole may inhibit the metabolic breakdown of this neurotransmitter. It has been proposed that a substrate-specific inhibition of monoamine oxidase could be involved in this mechanism of action. nih.gov

In contrast, the same studies found that chronic iprindole treatment did not significantly alter the regional brain contents of either dopamine or norepinephrine. nih.gov This finding is consistent with other research indicating that iprindole is a very weak inhibitor of norepinephrine and dopamine reuptake. nih.govwikipedia.org Further supporting its limited effect on catecholamine systems, one study reported that iprindole did not prevent the depletion of norepinephrine, dopamine, or epinephrine (B1671497) induced by the synthesis inhibitor alpha-methyl-m-tyrosine. nih.gov Another study also noted no effect on norepinephrine turnover following chronic treatment with iprindole. kisti.re.kr

When co-administered with amphetamine, iprindole treatment in rats led to a significant decrease in the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, in both the cerebral cortex and neostriatum at 6 and 24 hours post-administration. nih.gov This was accompanied by a reduction in serotonin levels at 24 hours. nih.gov These effects suggest a more complex interaction with the serotonergic system under specific pharmacological conditions.

The following table summarizes the effects of chronic iprindole administration on neurotransmitter levels in the mouse brain.

Neurotransmitter/MetaboliteBrain RegionEffect of Chronic IprindoleReference
Serotonin (5-HT)Cerebral Cortex, Mesencephalon, CerebellumMarkedly Increased nih.gov
5-Hydroxyindoleacetic Acid (5-HIAA)Cerebral CortexSignificantly Decreased nih.gov
Dopamine (DA)Cerebral Cortex, Mesencephalon, CerebellumNot Significantly Altered nih.gov
Norepinephrine (NE)Cerebral Cortex, Mesencephalon, CerebellumNot Significantly Altered nih.gov

Investigation of Antidepressant-like Effects in Animal Behavioral Assays

The antidepressant-like properties of this compound have been evaluated in several standard animal behavioral assays that are predictive of antidepressant efficacy in humans. The most commonly employed of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govucsf.edumeliordiscovery.com

In the Forced Swim Test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. nih.govneurofit.com Iprindole has been shown to be active in this test, reducing the immobility of rodents. nih.gov This suggests that iprindole produces behavioral effects consistent with those of clinically effective antidepressants. The activity of iprindole in the FST is noteworthy as it is considered an "atypical" antidepressant and its efficacy in this model supports the test's ability to detect antidepressants with varied mechanisms of action. nih.govmeliordiscovery.com

The Tail Suspension Test is another widely used screening tool for antidepressants, particularly in mice. ucsf.edumeliordiscovery.comnih.gov In this assay, a mouse is suspended by its tail, and the duration of immobility is recorded. ucsf.edunih.gov Similar to the FST, a decrease in immobility is indicative of an antidepressant-like effect. meliordiscovery.com Iprindole has also demonstrated activity in the TST, further corroborating its antidepressant-like profile in preclinical models. nih.gov

It is important to note that neonatal administration of iprindole in rats did not produce the same adult behavioral abnormalities (such as altered aggressive and sexual behaviors, and open-field locomotion) that are seen with other antidepressants like clomipramine. nih.gov This difference was attributed to the fact that, unlike the other tested antidepressants, iprindole does not cause REM sleep deprivation in neonatal rats. nih.gov

The table below provides a summary of the findings from these behavioral assays.

Behavioral AssayAnimal ModelEffect of this compoundInterpretationReference
Forced Swim Test (FST)RodentsReduced immobility timeAntidepressant-like effect nih.govmeliordiscovery.com
Tail Suspension Test (TST)MiceReduced immobility timeAntidepressant-like effect nih.gov
Shock-Induced FightingAdult Rats (following neonatal administration)No significant difference from controlsDoes not induce depressive-like aggressive behavior in this paradigm nih.gov
Sexual BehaviorAdult Rats (following neonatal administration)No significant difference from controlsDoes not induce depressive-like sexual behavior in this paradigm nih.gov
Open Field LocomotionAdult Rats (following neonatal administration)No significant difference from controlsNo significant impact on general motor activity in this paradigm nih.gov

Role of Sex Differences in Preclinical Pharmacological Responses

The influence of sex as a biological variable is a critical consideration in pharmacology, as it can significantly impact drug pharmacokinetics, pharmacodynamics, and therapeutic outcomes. researchgate.netnih.govnih.govresearchgate.netuoa.grrockefeller.edu In preclinical psychopharmacology, a growing body of evidence indicates that male and female animals can respond differently to antidepressant medications. researchgate.netnih.govnih.govresearchgate.netuoa.grrockefeller.edu For instance, some studies have reported that female rodents may exhibit greater sensitivity to the effects of selective serotonin reuptake inhibitors (SSRIs) in behavioral tests like the forced swim test and tail suspension test compared to males. researchgate.netpreprints.org Conversely, some clinical research has suggested that males might respond better to tricyclic antidepressants (TCAs). nih.gov

Studies with the TCA amitriptyline (B1667244) in mice have demonstrated that its effectiveness can vary depending on sex and the duration of treatment in different behavioral paradigms. researchgate.netnih.gov For example, in the learned helplessness model, both subchronic and chronic amitriptyline treatment were effective in female mice, whereas only chronic treatment was effective in males. researchgate.netnih.gov Such findings underscore the necessity of including both sexes in preclinical research to obtain a comprehensive understanding of a drug's pharmacological profile.

Despite the recognized importance of investigating sex differences, a review of the available scientific literature reveals a notable lack of studies specifically designed to evaluate the role of sex in the preclinical pharmacological responses to this compound. The existing preclinical studies on iprindole have predominantly used male animals or have not reported the sex of the animals used. This represents a significant gap in our understanding of this compound. Without data from studies that include both male and female subjects, it is not possible to determine whether the neurochemical and behavioral effects of iprindole are sex-dependent. Future preclinical research on iprindole should incorporate both sexes to elucidate any potential sex-specific responses, which could have important implications for its clinical use.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Iprindole (B1206939) Hydrochloride and Metabolite Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of iprindole hydrochloride and its metabolites from various matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the analysis of tricyclic antidepressants, including iprindole. libretexts.org While specific methods exclusively for this compound are not extensively detailed in recent literature, methods for the broader class of TCAs are well-established and applicable.

A typical HPLC method for TCAs involves reversed-phase chromatography. The separation is commonly achieved on a C8 or C18 analytical column. mdpi.comresearchgate.net For instance, a Kromasil C8 column (250 x 4 mm, 5 µm) has been used for the separation of several TCAs. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). libretexts.orgmdpi.com A mobile phase comprising 0.05 M ammonium (B1175870) acetate (B1210297) and acetonitrile (45:55 v/v) has been successfully employed for the isocratic elution of TCAs. mdpi.com Detection is typically carried out using a UV detector, with the wavelength set to the absorption maximum of the analyte, often around 240 nm for many TCAs. mdpi.com The retention time for iprindole would be specific to the exact chromatographic conditions employed.

Sample preparation for HPLC analysis of biological fluids like plasma often involves protein precipitation or liquid-liquid extraction to remove interfering substances. mdpi.com For urine samples, solid-phase extraction (SPE) using cartridges like Lichrolut RP-18 can provide high recovery rates of over 94%. mdpi.com

Table 1: Representative HPLC Conditions for Tricyclic Antidepressant Analysis

ParameterCondition
Column Kromasil C8 (250 x 4 mm, 5 µm) mdpi.com
Mobile Phase 0.05 M Ammonium Acetate : Acetonitrile (45:55 v/v) mdpi.com
Flow Rate 1.5 mL/min mdpi.com
Detection UV at 238 nm mdpi.com
Internal Standard Bromazepam mdpi.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of iprindole and its metabolites, especially in metabolic studies. windows.netresearchgate.net GC methods offer high resolution and sensitivity.

For the analysis of TCAs, including iprindole, a capillary column is typically used. For instance, a CP-Sil 5 CB column (10 m × 0.15 mm, 0.12 μm) has been utilized. mdpi.com The carrier gas is usually an inert gas like helium or hydrogen. mdpi.com The oven temperature is programmed to ramp up to achieve separation of compounds with different boiling points.

A significant aspect of GC analysis for many pharmaceutical compounds, including TCAs, is the need for derivatization to increase their volatility and thermal stability. windows.net However, some methods have been developed for the analysis of underivatized TCAs. The choice of detector is crucial; a nitrogen-phosphorus detector (NPD) is specific for nitrogen-containing compounds like iprindole, enhancing selectivity. wikipedia.org Mass spectrometry (MS) is the most definitive detector, providing structural information for unequivocal identification. windows.netresearchgate.net Studies on the metabolism of iprindole in rats have successfully utilized computerized GC-MS techniques to identify fourteen different metabolites in urine after enzymatic hydrolysis. windows.net

Table 2: Illustrative GC Conditions for Tricyclic Antidepressant Analysis

ParameterCondition
Column CP-Sil 5 CB (10 m × 0.15 mm, 0.12 μm) mdpi.com
Carrier Gas Hydrogen at 1 mL/min mdpi.com
Detector Mass Spectrometer (MS) windows.netresearchgate.net
Sample Preparation Enzymatic hydrolysis for metabolites, derivatization may be required windows.net

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as the state-of-the-art technique for bioanalytical studies due to its superior speed, resolution, and sensitivity compared to conventional HPLC. thermofisher.com This method is highly suitable for the determination of iprindole and its metabolites in complex biological matrices like plasma and urine. thermofisher.comresearchgate.net

The methodology employs columns with sub-2-µm particles, which allows for faster analysis times, typically under 3 minutes. thermofisher.com A common column choice is a C18 reversed-phase column, such as an Acquity UPLC BEH C18 column. sid.ir The mobile phase is similar to that used in HPLC, often a gradient of acetonitrile or methanol with an aqueous buffer containing a small amount of formic acid to improve ionization. sid.ir

The tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. sid.ir For instance, in the analysis of risperidone, a related antipsychotic, the precursor-to-product ion transitions of m/z 411.2 → 191.0 were monitored. sid.ir Similar specific transitions would be determined for this compound for its quantitative analysis. Sample preparation often involves a simple protein precipitation or a more selective solid-phase extraction. thermofisher.comresearchgate.net

Table 3: General UPLC-MS/MS Parameters for Antidepressant Analysis

ParameterCondition
Column Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) sid.ir
Mobile Phase Acetonitrile (with 0.1% formic acid) and an aqueous buffer (e.g., 2 mM ammonium acetate) sid.ir
Detection Triple quadrupole mass spectrometer in MRM mode sid.ir
Sample Preparation Liquid-liquid extraction or solid-phase extraction researchgate.netsid.ir

Spectrophotometric Methods for Quantitative and Qualitative Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of this compound, particularly in pharmaceutical formulations.

UV Spectrophotometry

Visible Spectrophotometry (e.g., Charge Transfer Complex Formation)

Visible spectrophotometry offers enhanced selectivity over UV spectrophotometry by shifting the absorption to the visible region, thereby reducing interference from other UV-absorbing compounds. nih.gov A common approach to achieve this is through the formation of colored charge-transfer (CT) complexes. nih.gov

In this method, the drug molecule, acting as an electron donor, reacts with an electron acceptor (a chromogenic reagent) to form a colored complex. nih.gov Various π-acceptors such as p-chloranilic acid (pCA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used to form charge-transfer complexes with TCAs like amitriptyline (B1667244) and imipramine (B1671792). nih.gov The resulting complexes exhibit absorption maxima in the visible range, for instance, at 530 nm for TCA-pCA complexes and 585 nm for TCA-DDQ complexes. nih.gov The intensity of the color produced is directly proportional to the concentration of the drug, which can be quantified by measuring the absorbance at the λmax of the complex. nih.gov The stoichiometry of these complexes is often found to be 1:1, as determined by methods like Job's method of continuous variation. nih.gov

This technique is simple, rapid, and does not require sophisticated instrumentation, making it suitable for routine quality control analysis of pharmaceutical formulations containing this compound. nih.gov

Table 4: Common Electron Acceptors for Charge-Transfer Complex Formation with Tricyclic Antidepressants

Electron AcceptorResulting Complex ColorTypical λmax (nm)
p-Chloranilic acid (pCA)Varies (e.g., colored)~530 nih.gov
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Varies (e.g., colored)~585 nih.gov
IodineBrownish-yellow-

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize chemical compounds by measuring the absorption of infrared radiation. nih.gov The resulting spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule. In pharmaceutical analysis, FTIR is used for quality control, identification of active pharmaceutical ingredients (APIs), and analysis of drug formulations. kemdikbud.go.idsemanticscholar.org

While specific FTIR spectral data for this compound is not widely published, the analysis of a related tricyclic compound, protriptyline (B1194169) hydrochloride, provides insight into the expected spectral features. lgcstandards.com An FTIR spectrum of a tricyclic antidepressant would exhibit characteristic absorption bands corresponding to its structural components. These would include peaks associated with the stretching and bending vibrations of the aromatic rings, the aliphatic side chain, and the amine group. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretch of the protonated amine would also be expected. The precise positions and intensities of these peaks would be unique to the iprindole molecule, allowing for its specific identification. researchgate.netnih.gov The technique can be performed using methods like attenuated total reflectance (ATR-FTIR), which is suitable for a variety of sample forms. nih.govlgcstandards.com

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a drug for a specific receptor. giffordbioscience.com These assays involve incubating a radiolabeled ligand with a tissue or cell preparation containing the receptor of interest and then measuring the amount of bound radioactivity. Competition assays, where a non-labeled drug competes with the radioligand for binding, are used to determine the inhibition constant (Ki) of the drug, which is a measure of its binding affinity. uwec.edu

Radioligand binding studies have been crucial in elucidating the mechanism of action of this compound. These assays have demonstrated that iprindole has a low affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). wikipedia.org In contrast, it shows a higher affinity for the 5-HT₂A receptor, acting as an antagonist. wikipedia.org The Ki values from these studies provide quantitative data on the potency of iprindole at various molecular targets. For example, studies have shown that iprindole's affinity for the 5-HT₂ receptor is significantly higher than for monoamine transporters. jneurosci.org

Table 3: Radioligand Binding Affinity (Ki, nM) of Iprindole

Target Ki (nM) Species
SERT 1,620 - 3,300 Human wikipedia.org
NET 5,800 - 10,000 Human wikipedia.org
5-HT₂A 100 - 270 Human wikipedia.org
5-HT₂C 340 Human wikipedia.org
H₁ 130 Human wikipedia.org
α₁-adrenergic 1,100 - 1,400 Rat nih.gov
M₁ >10,000 Human wikipedia.org

Theoretical Frameworks and Future Research Directions

Re-evaluating the Biogenic Amine Hypothesis in Light of Atypical TCAs like Iprindole (B1206939) Hydrochloride

The biogenic amine hypothesis, which posits that depression stems from a deficiency of monoamines like norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576), has been a cornerstone of depression research and antidepressant development for decades. scirp.orgresearchgate.net This theory gained traction with the discovery that early antidepressants, such as monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), increase the synaptic availability of these neurotransmitters. scirp.org However, the introduction of atypical tricyclic antidepressants, most notably iprindole hydrochloride, has presented a significant challenge to the traditional understanding of the biogenic amine hypothesis. nih.govkarger.com

Unlike typical TCAs, iprindole is a relatively weak inhibitor of both norepinephrine and serotonin reuptake. nih.govkarger.compatsnap.com This crucial difference has sparked debate about the necessity of monoamine reuptake inhibition for antidepressant efficacy. cambridge.org The clinical effectiveness of iprindole, despite its minimal impact on these primary monoamine transporters, suggests that the mechanisms underlying antidepressant action are more complex than a simple correction of a monoamine deficit. nih.govcambridge.org This has led to a re-evaluation of the biogenic amine hypothesis, prompting researchers to explore alternative or complementary mechanisms. cambridge.org

The discovery of iprindole's unique profile has been instrumental in shifting the focus of neuropharmacological research beyond acute monoamine reuptake blockade. karger.com It has highlighted the importance of considering long-term adaptive changes in the brain, such as alterations in receptor sensitivity, as potential mediators of antidepressant effects. nih.gov While the data on iprindole does not entirely disprove the involvement of biogenic amines in depression, it strongly indicates that direct reuptake inhibition is not the sole pathway to therapeutic benefit. nih.gov This has paved the way for a more nuanced understanding of the neurobiology of depression and the mechanisms of action of antidepressants.

Contemporary Research Questions on this compound's Unique Pharmacodynamics

The distinct pharmacological profile of this compound continues to generate significant research interest, moving beyond its weak effects on monoamine reuptake. Current investigations are focused on elucidating the alternative pathways through which iprindole exerts its antidepressant effects.

One area of active research is its interaction with various neurotransmitter receptor systems. Iprindole is known to be an antagonist at histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which may contribute to some of its clinical effects. patsnap.compatsnap.com Furthermore, some studies suggest an indirect influence on the dopaminergic system. patsnap.com A notable finding is the suggestion that iprindole may have an indirect beta2-mimetic effect, an action not typically associated with TCAs. karger.com This effect is supported by observations that beta2-adrenergic agonists and antagonists can modify its impact on spontaneous motility. karger.com

Another significant research avenue involves iprindole's potential effects on monoamine oxidase (MAO) activity. Chronic administration of iprindole has been shown to inhibit mitochondrial MAO activity in various brain regions, leading to increased serotonin levels. nih.gov This suggests that a substrate-specific inhibition of MAO could be a key component of its mechanism of action, offering an alternative explanation for its antidepressant properties independent of reuptake blockade. nih.gov

The pharmacodynamic properties of iprindole are summarized in the table below, highlighting its multifaceted interactions within the central nervous system.

TargetActionPotential Consequence
Norepinephrine TransporterWeak InhibitionMinimal direct impact on norepinephrine reuptake
Serotonin TransporterWeak InhibitionMinimal direct impact on serotonin reuptake
Histamine H1 ReceptorAntagonismSedative effects
Muscarinic Acetylcholine ReceptorAntagonismAnticholinergic side effects
Dopaminergic SystemIndirect ModulationPotential influence on mood and motivation
Beta2-Adrenergic SystemIndirect AgonismAtypical mechanism contributing to antidepressant effect
Monoamine Oxidase (MAO)InhibitionIncreased brain serotonin levels

These diverse findings underscore the complexity of iprindole's pharmacodynamics and fuel ongoing research to fully understand its unique therapeutic profile. The exploration of these mechanisms not only provides insights into iprindole itself but also contributes to a broader understanding of the neurobiology of depression and the development of novel antidepressant strategies.

Q & A

Q. What is the pharmacological mechanism of action of iprindole hydrochloride, and how can its effects on monoamine uptake be experimentally validated?

this compound, a tricyclic indole derivative, acts as a weak dual inhibitor of norepinephrine and serotonin reuptake. To validate this mechanism, researchers can employ in vitro radioligand binding assays using labeled neurotransmitters (e.g., ³H-norepinephrine and ³H-serotonin) in synaptosomal preparations. Competitive inhibition curves can quantify its affinity (Ki values) for uptake transporters. Additionally, in vivo microdialysis in rodent models can measure extracellular monoamine levels in brain regions like the prefrontal cortex after iprindole administration . Electrophysiological studies using iontophoretic application of iprindole on cortical neurons can further elucidate its modulatory effects on monoaminergic pathways .

Q. How should researchers design a pharmacokinetic study to evaluate this compound absorption and drug-drug interactions?

A crossover study design with healthy volunteers is optimal. For example:

  • Administer iprindole (e.g., 100 mg) alone and concurrently with interacting drugs (e.g., tetracycline or iron supplements).
  • Use stable isotopes (e.g., ⁵⁹Fe-labeled ferrous sulfate) to track absorption via gamma counting.
  • Collect serial blood samples over 48 hours for plasma concentration analysis via HPLC or LC-MS.
  • Measure urinary excretion of iprindole and interacting agents to calculate bioavailability.
  • Statistical analysis (paired t-tests) can compare absorption rates under different conditions . Safety Note: Follow laboratory SOPs for handling psychoactive compounds, including PPE, ventilation, and waste disposal protocols .

Advanced Research Questions

Q. How can contradictory data on iprindole’s interaction with tetracycline and iron be resolved methodologically?

Conflicting reports on mutual absorption inhibition (e.g., tetracycline-iron-iprindole interactions) require controlled in vitro and in vivo studies:

  • Chelation assays : Test iprindole’s binding affinity with divalent cations (Fe²⁺, Ca²⁺) using spectrophotometry or calorimetry.
  • pH-dependent solubility studies : Simulate gastrointestinal conditions to assess precipitation of drug-cation complexes.
  • Temporal administration trials : Administer iprindole and interacting agents at staggered intervals (e.g., 3–6 hours apart) to determine critical time windows for absorption interference .
  • Meta-analysis : Systematically review historical data to identify confounding variables (e.g., formulation type, dosing regimens) that explain discrepancies .

Q. What experimental approaches are required to investigate iprindole’s chronic effects on pulmonary hypertension?

Chronic studies should combine in vivo and ex vivo models:

  • Animal models : Administer iprindole (e.g., 10 mg/kg/day) to rodents for 4–8 weeks. Monitor pulmonary arterial pressure (Ppa) via catheterization and assess right ventricular hypertrophy.
  • Isolated lung perfusion : Use blood-perfused rat lungs to evaluate acute vasoconstrictive responses to biogenic amines (e.g., serotonin) post-chronic iprindole exposure. Compare results with untreated controls.
  • Receptor profiling : Perform qPCR or immunohistochemistry to quantify changes in pulmonary serotonin (5-HT₂) and adrenergic receptor expression .

Q. How can neurophysiological techniques clarify iprindole’s modulatory effects on cortical and caudate neurons?

Advanced electrophysiological methods include:

  • Iontophoretic application : Deliver this compound (0.1 M, pH 4.6) directly to single neurons in anesthetized animals while recording action potentials. Compare responses to monoamines (e.g., norepinephrine, dopamine) and acetylcholine.
  • Current balancing : Use multi-barrel microelectrodes to control current artifacts and isolate drug-specific effects.
  • Data normalization : Express neuronal firing rates as percentages of baseline activity to quantify inhibitory/excitatory modulation .

Methodological Recommendations

  • Contradiction Analysis : Use factorial ANOVA to dissect interaction effects between variables (e.g., drug timing, formulation).
  • Safety Protocols : Adhere to institutional guidelines for chronic toxicity studies, including histopathology and serum biomarker monitoring .
  • Data Validation : Replicate findings across multiple models (e.g., in vitro, in vivo, computational) to address reproducibility concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.